molecular formula C13H19ClN2O2 B14905198 1-(3-Chloro-4-methylphenyl)-3-(5-hydroxypentan-2-yl)urea

1-(3-Chloro-4-methylphenyl)-3-(5-hydroxypentan-2-yl)urea

Cat. No.: B14905198
M. Wt: 270.75 g/mol
InChI Key: XKVFULDHZZNCOP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(5-hydroxypentan-2-yl)urea is a substituted urea derivative characterized by a halogenated aromatic ring (3-chloro-4-methylphenyl) and a hydroxylated aliphatic chain (5-hydroxypentan-2-yl). Urea derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and antiproliferative properties . The hydroxyl group in the pentan-2-yl chain may enhance solubility and influence binding interactions, distinguishing it from non-hydroxylated analogs.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(5-hydroxypentan-2-yl)urea

InChI

InChI=1S/C13H19ClN2O2/c1-9-5-6-11(8-12(9)14)16-13(18)15-10(2)4-3-7-17/h5-6,8,10,17H,3-4,7H2,1-2H3,(H2,15,16,18)

InChI Key

XKVFULDHZZNCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(C)CCCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(3-Chloro-4-methylphenyl)-3-(5-hydroxypentan-2-yl)urea, with data extracted from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea C₁₃H₁₉ClN₂O₂ 270.76 4-hydroxy-2-methylbutan-2-yl Pharmaceutical intermediate (no activity data)
1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea C₁₈H₂₀ClN₂O 317.82 4-phenylbutan-2-yl Antibacterial (S. aureus, K. pneumoniae)
1-(3-Chloro-4-methylphenyl)-3-(6-methylpyridin-2-yl)urea C₁₄H₁₄ClN₃O 275.73 6-methylpyridin-2-yl Structural data only; no activity reported
1-(3-Chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea C₁₅H₁₄ClFN₂O 304.74 3-fluorobenzyl Antiproliferative (synthesized in 80–96% yield)
1-(5-Chloro-2-methoxyphenyl)-3-[4-nitro-3-(trifluoromethyl)phenyl]urea C₁₅H₁₁ClF₃N₃O₄ 389.71 Nitro and trifluoromethyl groups No activity data; structural complexity noted

Key Observations:

Impact of Hydroxyl Groups: The hydroxylated analogs (e.g., 4-hydroxy-2-methylbutan-2-yl in ) lack explicit activity data but are hypothesized to exhibit improved solubility compared to non-polar substituents like 4-phenylbutan-2-yl .

Antibacterial Activity : The 4-phenylbutan-2-yl derivative (compound 26 in ) demonstrates activity against Gram-positive bacteria (S. aureus) and Gram-negative K. pneumoniae, likely due to enhanced lipophilicity from the phenyl group .

Aromatic vs. For example, fluorinated analogs are common in antiproliferative agents .

Synthetic Yields : Compounds with aliphatic chains (e.g., 5-hydroxypentan-2-yl) may require optimized synthetic routes, as yields for similar analogs range from 80% to 96% .

Research Findings and Trends

  • Antimicrobial Potency: The 4-phenylbutan-2-yl analog () shows broader-spectrum antibacterial activity than non-phenylated derivatives, suggesting that aromaticity enhances membrane penetration or target binding .
  • Hydroxyl Group Trade-offs : While hydroxylation improves solubility, it may reduce cell permeability in hydrophobic environments (e.g., bacterial membranes) .

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